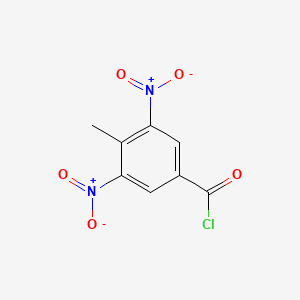

4-Methyl-3,5-dinitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRUUJJIOXOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288571 | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-28-9 | |

| Record name | NSC56673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dinitrobenzoyl Chlorides

Classical Preparation Routes from Aromatic Carboxylic Acids

The conversion of aromatic carboxylic acids into their more reactive acid chloride counterparts is a cornerstone of organic synthesis. For dinitrobenzoic acids, reagents like thionyl chloride and phosphorus pentachloride have been conventionally employed. hansshodhsudha.comwikipedia.org

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to the clean nature of its byproducts. masterorganicchemistry.com The reaction between an aromatic carboxylic acid and thionyl chloride produces the desired acid chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as the byproducts, which can be easily removed from the reaction mixture. hansshodhsudha.commasterorganicchemistry.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

In a typical procedure for aromatic acid chlorides, the carboxylic acid is heated at reflux with thionyl chloride, often in an inert solvent like toluene, until the reaction is complete. chemicalbook.com This method is effective for producing 3,5-dinitrobenzoyl chloride and is applicable to its 4-methyl analog. shaalaa.com

Phosphorus pentachloride (PCl₅) is another classical and potent reagent for converting carboxylic acids to acid chlorides. wikipedia.orgquora.com The reaction involves heating the carboxylic acid with PCl₅. sarthaks.com This process yields the acid chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. quora.comwikipedia.org

The general reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

This method has been explicitly documented for the synthesis of 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid. wikipedia.orgsarthaks.com The solid dinitrobenzoyl chloride product can be separated from the liquid phosphorus oxychloride byproduct, for instance, by pressing on a porous plate. quora.com However, both PCl₅ and the byproduct POCl₃ are hazardous and moisture-sensitive, posing challenges for handling and disposal. hansshodhsudha.comresearchgate.net

Advancements in Synthetic Procedures for Enhanced Efficiency

Modern synthetic chemistry aims to improve upon classical methods by optimizing reaction conditions to increase yields and simplify the isolation of pure products.

To enhance the efficiency of acid chloride formation, reaction conditions can be fine-tuned. For the thionyl chloride route, using an appropriate solvent and controlling the temperature are key. A general optimized procedure involves heating the aromatic carboxylic acid with a slight excess of thionyl chloride in a dry, inert solvent. chemicalbook.com Toluene is often used as a solvent, and the mixture is heated at reflux for several hours (typically 2-8 hours), with reaction completion monitored by techniques like Thin-Layer Chromatography (TLC). chemicalbook.com

| Reagent | Solvent | Temperature | Typical Reaction Time | Monitoring Method |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Toluene (dry) | Reflux | 2-8 hours | TLC |

Simplifying the isolation of the final product is crucial for an efficient synthetic process. When thionyl chloride is used in conjunction with a solvent like toluene, the work-up is relatively straightforward. chemicalbook.com After the reaction is complete, the mixture is cooled, and the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. chemicalbook.com The crude acid chloride can then be purified, often by distillation under reduced pressure, to yield the pure product. chemicalbook.com This process avoids complex aqueous work-ups, to which acid chlorides are highly sensitive.

Green Chemistry Approaches to Dinitrobenzoate Derivatization (Related Ester Formation)

In the context of green chemistry, a significant goal is to reduce or eliminate the use of hazardous substances. The classical synthesis of dinitrobenzoate esters requires the initial formation of the dinitrobenzoyl chloride, using toxic reagents like PCl₅ or SOCl₂ which produce harmful byproducts. hansshodhsudha.comresearchgate.net

A greener alternative involves the direct synthesis of dinitrobenzoate esters from the corresponding carboxylic acid and an alcohol, bypassing the need for the acid chloride intermediate entirely. hansshodhsudha.com Microwave-assisted synthesis represents a significant green advancement. In this method, the ester is prepared by directly treating the dinitrobenzoic acid and an alcohol with a few drops of concentrated sulfuric acid as a catalyst, and heating the mixture in a microwave oven for a short period (e.g., 5 minutes at ~70°C). sciepub.comsciepub.com This approach aligns with several principles of green chemistry by reducing reaction times, improving energy efficiency, and eliminating the use of hazardous reagents and the generation of their toxic byproducts. hansshodhsudha.comsciepub.com

| Parameter | Conventional Method | Green Microwave-Assisted Method |

|---|---|---|

| Starting Materials | 3,5-Dinitrobenzoyl chloride (prepared from acid + PCl₅/SOCl₂), Alcohol | 3,5-Dinitrobenzoic acid, Alcohol |

| Reagents/Catalysts | Pyridine (often used) | Concentrated Sulfuric Acid (catalytic) |

| Hazardous Byproducts | POCl₃, HCl, SO₂ | None (water is the only byproduct) |

| Reaction Time | 45-60 minutes (including acid chloride prep) hansshodhsudha.com | ~5 minutes sciepub.comsciepub.com |

| Energy Source | Sand bath / Water bath heating | Microwave irradiation |

Microwave-Assisted Esterification Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as rapid reaction times, increased yields, and enhanced energy efficiency. sciepub.comed.gov While traditional methods for synthesizing esters from dinitrobenzoyl chlorides often involve prolonged reaction times and the use of hazardous reagents, microwave-assisted techniques provide a greener alternative. hansshodhsudha.com

In a conventional approach, 3,5-dinitrobenzoate derivatives are prepared by reacting an alcohol with 3,5-dinitrobenzoyl chloride. hansshodhsudha.com This acid chloride is typically synthesized by treating 3,5-dinitrobenzoic acid with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), which produce harmful byproducts. hansshodhsudha.com

A greener, microwave-assisted approach circumvents the need for these hazardous reagents by directly reacting the corresponding carboxylic acid with an alcohol in the presence of a catalytic amount of acid. hansshodhsudha.com This direct esterification, when conducted under microwave irradiation, demonstrates a significant reduction in reaction time, often from hours to mere minutes. sciepub.com For instance, the microwave-assisted esterification of various alcohols with acetic acid has been accomplished in five minutes, a fraction of the time required for conventional refluxing. sciepub.com

The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This accelerated heating can lead to higher product yields and purer products. The application of microwave-assisted esterification to dinitrobenzoic acids has been shown to be effective for primary alcohols, although with some limitations for certain structures like benzyl (B1604629) and furfuryl alcohols which may undergo dehydration. hansshodhsudha.com

| Parameter | Conventional Esterification | Microwave-Assisted Esterification |

| Reagents | Dinitrobenzoyl chloride, alcohol | Dinitrobenzoic acid, alcohol, acid catalyst |

| Reaction Time | 45-60 minutes or longer sciepub.comhansshodhsudha.com | ~5 minutes sciepub.com |

| Byproducts | POCl3, HCl, SO2 hansshodhsudha.com | Water |

| Energy Efficiency | Lower | Higher sciepub.com |

Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) are salts with low melting points, often defined as being liquid below 100°C. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive "designer solvents" for a variety of chemical reactions. mdpi.comresearchgate.net The physical and chemical properties of ionic liquids can be fine-tuned by selecting different combinations of cations and anions. researchgate.net

In the context of synthesizing derivatives of dinitrobenzoyl chlorides, ionic liquids can serve multiple roles, including as solvents, catalysts, or even as reagents. Their ability to facilitate reactions can lead to improved yields and selectivity. For instance, the use of ionic liquids can enhance the rate of nucleophilic substitution reactions, which are central to the conversion of acyl chlorides into esters, amides, and other derivatives.

The choice of the ionic liquid's anion can be particularly influential. For example, in reactions involving halide displacement, the chloride anion in an ionic liquid can participate in the reaction equilibrium. mdpi.com Conversely, anions like acetate (B1210297) can be less aggressive and lead to less degradation of the desired product. mdpi.com

While specific research on the use of ionic liquids in the synthesis of 4-Methyl-3,5-dinitrobenzoyl chloride is not extensively documented, the general principles of ionic liquid chemistry suggest their potential utility. Their application could lead to more efficient and environmentally friendly synthetic routes by potentially replacing volatile and hazardous organic solvents.

| Property of Ionic Liquids | Potential Advantage in Synthesis |

| Low Vapor Pressure | Reduced air pollution and safer handling |

| High Thermal Stability | Allows for a wider range of reaction temperatures |

| Tunable Properties | Can be designed to optimize a specific reaction |

| Catalytic Activity | Can enhance reaction rates and selectivity |

Synthesis of Related Dinitrobenzyl Compounds from Dinitrobenzoyl Chlorides

Dinitrobenzoyl chlorides can serve as versatile starting materials for the synthesis of other related dinitrobenzyl compounds. A notable example is the conversion of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl chloride. This transformation is typically achieved through a two-step process involving reduction followed by chlorination. google.com

The first step is the reduction of the dinitrobenzoyl chloride to the corresponding dinitrobenzyl alcohol. This reduction must be selective to avoid the reduction of the nitro groups. A novel method for this reduction utilizes a simple reducing agent in the presence of a Lewis acid and a Lewis base as catalysts. google.com This approach improves the selectivity of the reaction and increases the product yield. google.com Historically, other reducing agents such as [Zr(BH4)2Cl2(dabco)2] and Zn(BH4)2 have been used, but these can be expensive and require complex recycling procedures. google.com

The second step involves the chlorination of the resulting 3,5-dinitrobenzyl alcohol to yield 3,5-dinitrobenzyl chloride. This is achieved by reacting the alcohol with a chlorinating agent in the presence of a catalyst. google.com

This two-step synthesis route provides an effective method for producing dinitrobenzyl chlorides from their dinitrobenzoyl chloride precursors.

Reaction Mechanisms and Mechanistic Investigations of Dinitrobenzoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

The principal mechanism governing the reactions of 4-Methyl-3,5-dinitrobenzoyl chloride is the nucleophilic addition-elimination pathway. wikipedia.orggoogle.com This two-step process is initiated by the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group. wikipedia.orghansshodhsudha.com

Esterification Reactions with Hydroxyl-Containing Compounds

This compound readily reacts with alcohols and phenols to form the corresponding dinitrobenzoate esters. This reaction is a classic example of nucleophilic acyl substitution and is frequently employed in analytical chemistry for the derivatization of alcohols, as the resulting esters are typically stable, crystalline solids with sharp melting points. mnstate.educhemistrysteps.comwikipedia.org

The mechanism proceeds in two distinct stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of a lone pair of electrons from the alcohol's oxygen atom on the highly electrophilic carbonyl carbon of the acyl chloride. google.commnstate.edu This leads to the formation of a transient, negatively charged tetrahedral intermediate. chegg.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—a good leaving group—is eliminated. mnstate.edu A proton is then lost from the oxygen, often transferred to a weak base like pyridine or the chloride ion itself, to yield the final ester product and hydrochloric acid. mnstate.educhegg.com

Amidation and Acylation Reactions with Amine Functionalities

Similar to alcohols, primary and secondary amines are potent nucleophiles that react rapidly with this compound to produce N-substituted amides. google.comresearchgate.net This reaction is also a cornerstone of derivatization for identifying amines. wikipedia.org

The mechanism is analogous to esterification:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. nih.govscispace.com This initial addition forms a tetrahedral intermediate with a positively charged nitrogen atom and a negatively charged oxygen atom. scispace.com

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. nih.gov A second molecule of the amine or another base then removes a proton from the nitrogen atom to give the stable amide product. nih.gov

The reaction is typically violent and results in a solid product mixture containing the N-substituted 4-methyl-3,5-dinitrobenzamide and the ammonium (B1175870) chloride salt formed from the neutralization of HCl by the excess amine. nih.gov

Reactions with Other Nucleophilic Species (e.g., Selenocyanates)

While less common, this compound can react with other nucleophiles. For instance, aroyl chlorides react with potassium selenocyanate (KSeCN) to generate highly reactive acyl isoselenocyanate intermediates in situ. These intermediates can then undergo further reactions, such as cycloadditions or subsequent nucleophilic attack by amines to form N-acyl selenoureas. The initial step of this process is a nucleophilic attack by the selenocyanate ion on the carbonyl carbon, displacing the chloride ion, consistent with the general nucleophilic acyl substitution pathway.

Kinetics and Substituent Effects on Reaction Rates

The kinetics of nucleophilic substitution on compounds structurally similar to this compound have been shown to follow second-order rate laws, being first order in both the acyl chloride and the nucleophile. The reaction rate is profoundly influenced by the electronic nature of the substituents on both the benzoyl chloride ring and the incoming nucleophile.

Substituent Effects on the Acyl Chloride:

Nitro Groups (-NO₂): The two nitro groups at the meta positions (relative to the methyl group) are powerful electron-withdrawing groups. They exert a strong negative inductive (-I) effect, which polarizes the carbonyl carbon, making it significantly more positive and thus more susceptible to nucleophilic attack. This electronic withdrawal also stabilizes the negative charge that develops on the oxygen atom in the tetrahedral transition state, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group through a positive inductive (+I) effect and hyperconjugation. This effect slightly counteracts the electron-withdrawing influence of the nitro groups, making this compound marginally less reactive than its non-methylated counterpart, 3,5-dinitrobenzoyl chloride. However, the activating effect of the two nitro groups is overwhelmingly dominant.

Substituent Effects on the Nucleophile:

In reactions with substituted nucleophiles, such as anilines, the rate is highly dependent on the electronic properties of the substituent on the nucleophile's ring. Studies on the analogous reaction of 4-chloro-3,5-dinitrobenzotrifluoride with anilines provide insight. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease the rate. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants. High negative rho (ρ) values observed in these studies indicate a significant buildup of positive charge on the nucleophile's nitrogen atom in the transition state, consistent with the rate-limiting formation of the initial bond.

| Substituent on Aniline (X-C₆H₄NH₂) | Relative Rate Constant (k_rel) | pKa of Anilium Ion |

|---|---|---|

| 4-OCH₃ | 25.1 | 5.34 |

| 4-CH₃ | 5.0 | 5.08 |

| H | 1.0 | 4.60 |

| 4-Cl | 0.25 | 3.98 |

| 3-NO₂ | 0.02 | 2.47 |

Table 1: Illustrative relative reaction rates for the nucleophilic substitution of a dinitro-activated aromatic ring with various substituted anilines. Data is conceptual and based on principles from analogous systems. Electron-donating groups (e.g., -OCH₃) increase the nucleophilicity of the amine and accelerate the reaction.

Intramolecular Interactions Influencing Chemical Reactivity

Beyond simple electronic effects, intramolecular and intermolecular non-covalent interactions can play a significant role in the reactivity and selectivity of reactions involving this compound. In the products formed from reactions with N-H containing amines, there is potential for intramolecular hydrogen bonding. For example, in the reaction between a similar dinitro-activated compound and anilines, evidence suggests the formation of an intramolecular hydrogen bond between the amino hydrogen (N-H) and an oxygen atom of an adjacent nitro group. This type of interaction can stabilize the product and potentially influence the transition state geometry.

Furthermore, the electron-deficient nature of the dinitrophenyl ring can lead to π-π stacking or donor-acceptor interactions with electron-rich nucleophiles or substrates. These interactions can pre-organize the reactants, influencing stereoselectivity or regioselectivity in reactions with multifunctional molecules.

Addition-Elimination Mechanisms in Selected Transformations

As detailed in the preceding sections, the hallmark of this compound's reactivity is the nucleophilic addition-elimination mechanism. wikipedia.org This pathway is conserved across its transformations with a wide array of nucleophiles, including alcohols, amines, and other species. chegg.com

The process can be summarized in two fundamental steps:

Addition: The nucleophile adds to the carbonyl group, breaking the C=O π bond and forming a tetrahedral intermediate. This is typically the rate-limiting step of the reaction.

Elimination: The intermediate collapses, reforming the stable C=O double bond and ejecting the chloride ion as the leaving group.

This mechanism is distinct from a single-step Sₙ2-type displacement. The existence of the tetrahedral intermediate is a key feature of acyl substitution and is supported by extensive kinetic and mechanistic studies on acyl chlorides and related carboxylic acid derivatives. wikipedia.org The high reactivity of this compound is a direct consequence of how the substituents on the phenyl ring facilitate these two steps, primarily by increasing the electrophilicity of the carbonyl carbon to promote the initial addition.

Applications in Advanced Organic Synthesis and Derivatization Strategies

Reagent for Functional Group Derivatization in Analytical Chemistry

4-Methyl-3,5-dinitrobenzoyl chloride is a versatile derivatizing agent employed in analytical chemistry to enhance the detection and separation of various organic compounds. Its utility stems from its ability to react with specific functional groups, thereby modifying the physicochemical properties of the analyte. The introduction of the dinitrobenzoyl moiety often improves chromatographic behavior, increases ultraviolet (UV) absorbance, and facilitates more sensitive and selective detection.

The reaction of this compound with organic hydroxyl groups has been adapted for colorimetric analysis. This method involves the formation of a 3,5-dinitrobenzoate (B1224709) ester. lookchem.com After the hydrolysis of the excess reagent, the resulting ester produces a stable red color under controlled basic conditions, which can be measured spectrophotometrically. lookchem.com This technique is applicable to primary and secondary alcohols, as well as phenols. lookchem.com Tertiary alcohols react too slowly to interfere with the analysis. lookchem.com The procedure is noted for its rapidity, simplicity, and accuracy in determining hydroxyl compounds. lookchem.com

This derivatization is also utilized for the quantitative estimation of hydroxyl groups in pyridine. sigmaaldrich.com The formation of the dinitrobenzoate ester allows for titrimetric or potentiometric determination, where the endpoint is indicated by the color change associated with the ester and the 3,5-dinitrobenzoate anion. lookchem.com

Table 1: Summary of Methods for Hydroxyl Group Analysis

| Analytical Method | Principle | Target Analytes | Key Advantages |

|---|---|---|---|

| Colorimetric Analysis | Formation of a colored 3,5-dinitrobenzoate ester under basic conditions. lookchem.com | Primary and secondary alcohols, phenols. lookchem.com | Rapid, simple, and accurate. lookchem.com |

| Titrimetric/Potentiometric Analysis | Titration of the formed 3,5-dinitrobenzoate ester. lookchem.com | Alcohols. lookchem.com | Differentiating titration is possible due to distinct endpoint potentials. lookchem.com |

This compound serves as a pre-column derivatization reagent for the analysis of biogenic amines in various matrices, such as fermented foods. nih.govresearchgate.net The derivatization reaction is typically rapid, occurring within minutes at ambient temperature in an alkaline medium. nih.govresearchgate.net The resulting 3,5-dinitrobenzoyl derivatives exhibit strong UV absorption, typically around 260 nm, which allows for their quantification using high-performance liquid chromatography (HPLC) with UV detection. nih.govresearchgate.net

This method has been successfully applied to the quantitative determination of a wide range of biogenic amines, including agmatine, cadaverine, histamine, octopamine, 2-phenylethylamine, putrescine, serotonin, spermidine (B129725), spermine, tryptamine, and tyramine. nih.gov The structures of the derivatives can be further confirmed using techniques such as HPLC coupled with electrospray ionization mass spectrometry. nih.govresearchgate.net The detection limits for biogenic amines derivatized with this reagent are typically in the range of 124 to 864 µg/L. nih.govresearchgate.net

Table 2: Performance Characteristics for Biogenic Amine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Time | ~3 minutes | nih.govresearchgate.net |

| UV Detection Wavelength | 260 nm | nih.govresearchgate.net |

| Detection Limits | 124-864 µg/L | nih.govresearchgate.net |

| Coefficients of Determination (r²) | 0.989-0.996 | nih.gov |

The application of this compound extends to the analysis of polyamines and their acetylated derivatives in biological fluids. nih.govsigmaaldrich.com This pre-column derivatization enhances the sensitivity of detection, allowing for the quantification of these compounds at picomole levels. nih.gov The method is particularly useful for determining acetylated polyamines in urine samples. nih.govsigmaaldrich.com

When compared to other derivatizing agents like benzoyl chloride, 3,5-dinitrobenzoyl chloride offers higher sensitivity for the analysis of putrescine, cadaverine, spermidine, and the acetyl derivatives of spermidine and spermine. nih.govsigmaaldrich.com The resulting derivatives are stable and can be readily separated and quantified using HPLC. sigmaaldrich.com

This compound is a valuable reagent for the identification and derivatization of amino acids. nih.govnih.gov The reaction with the amino group of the amino acid forms a stable N-3,5-dinitrobenzoyl derivative. These derivatives often have distinct melting points, which can be used for the identification of the parent amino acid. nih.gov

Furthermore, the introduction of the dinitrobenzoyl group enhances the UV absorbance of the amino acid derivatives, facilitating their detection in chromatographic methods. This approach has been utilized in the separation of isomers of amino acids such as leucine (B10760876) and valine. nih.gov The derivatization allows for improved resolution and quantification of amino acids in complex mixtures.

While specific applications of this compound for triterpenoid (B12794562) derivatization are not extensively detailed in the provided search results, the principles of derivatization for enhanced chromatographic performance are well-established for this class of compounds. xjtu.edu.cn Triterpenoids often lack strong chromophores, leading to poor sensitivity in UV detection. xjtu.edu.cn Chemical derivatization with reagents like acid chlorides can introduce UV-absorbing moieties, thereby improving their detectability. xjtu.edu.cn

Derivatization can also improve the separation of structurally similar triterpenoids by altering their polarity and interaction with the stationary phase in HPLC. xjtu.edu.cn The reaction would target the hydroxyl groups present in many triterpenoids, forming the corresponding 3,5-dinitrobenzoate esters. This modification would significantly increase the UV response and potentially improve the peak shape and resolution in reversed-phase HPLC.

This compound and similar reagents are employed in the stereochemical assignment and chiral analysis of various compounds. The derivatization of a chiral analyte with a chiral reagent can lead to the formation of diastereomers, which can often be separated using non-chiral chromatography. However, a more common approach involves the derivatization of the analyte to introduce a chromophore that facilitates detection, followed by separation on a chiral stationary phase (CSP).

The formation of N-3,5-dinitrobenzoyl derivatives has been used in the preparation of chiral stationary phases for HPLC. researchgate.net These CSPs can then be used for the chiral separation of a wide range of racemic compounds. Additionally, the derivatization of chiral molecules can be a crucial step in methods that combine chemical degradation, synthesis, and chiral liquid chromatography-mass spectrometry (LC-MS) analysis for the determination of absolute configurations. researchgate.netbeilstein-archives.org

Derivatization of Creatinine (B1669602) and Related Biomolecules

The derivatization of creatinine, a key biomarker for renal function, is crucial for its accurate quantification in biological fluids. Reagents based on the dinitrobenzoyl moiety have been explored for this purpose. Research has demonstrated that 3,5-dinitrobenzoyl chloride and its ester analogue, methyl-3,5-dinitrobenzoate, react with creatinine. minakem.comnih.gov This reaction, which proceeds through the conversion to 3,5-dinitrobenzoate, forms the basis of colorimetric and fluorometric assays for creatinine. minakem.comnih.gov

An "acid-supernate" modification of the assay using these reagents has been shown to improve the analytical recovery of creatinine from serum and reduce susceptibility to interference from other substances, a known issue with the traditional picrate-based Jaffe reaction. minakem.com Furthermore, a fluorometric method has been developed where the reaction between creatinine and 3,5-dinitrobenzoate under highly alkaline conditions produces a fluorescent product, allowing for a simple, sensitive, and highly specific determination of creatinine levels. nih.gov The detection limit for creatinine with this fluorometric assay is reported to be well below 1 μmol/L. nih.gov While these studies focus on the non-methylated analogue, the underlying chemistry suggests that this compound would be a similarly effective derivatizing agent for creatinine and other related biomolecules.

| Parameter | Finding | Reference |

| Reactant | 3,5-Dinitrobenzoyl chloride | minakem.com |

| Analyte | Creatinine | minakem.comnih.gov |

| Assay Type | Colorimetric, Fluorometric | minakem.comnih.gov |

| Advantage | Improved recovery, reduced interference | minakem.com |

| Detection Limit | < 1 μmol/L (Fluorometric) | nih.gov |

General Acylation of Alcohols and Amines

Acylation is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl and amino groups or for the synthesis of esters and amides. wikipedia.org Acyl chlorides are potent acylating agents for this purpose. The reaction of an acyl chloride with an alcohol yields an ester, while the reaction with an amine produces an amide. ontosight.ai

The reactivity of 3,5-dinitrobenzoyl chloride in these reactions is well-established. ontosight.ai It is widely used for the derivatization of alcohols and amines, where the resulting 3,5-dinitrobenzoates and 3,5-dinitrobenzamides are typically solid compounds with sharp melting points, facilitating the identification and characterization of the original alcohol or amine. ontosight.ai The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine. nih.govorgchemres.org The reaction with amines is often vigorous, producing a mixture of the N-substituted amide and the ammonium (B1175870) chloride salt of the amine. ontosight.ai It is anticipated that this compound would exhibit similar high reactivity in the acylation of a wide range of alcohols and amines.

| Substrate | Product | General Reaction |

| Alcohol (R-OH) | Ester (R-O-CO-Ar) | R-OH + Ar-COCl → R-O-CO-Ar + HCl |

| Amine (R-NH₂) | Amide (R-NH-CO-Ar) | 2 R-NH₂ + Ar-COCl → R-NH-CO-Ar + R-NH₃⁺Cl⁻ |

Ar represents the 4-Methyl-3,5-dinitrophenyl group.

Building Blocks in the Synthesis of Complex Organic Structures

Beyond its use as a derivatizing agent, the structural and reactive characteristics of this compound make it a valuable building block for the construction of more complex molecular architectures, including polymers and heterocyclic systems.

Synthesis of Aromatic Poly(amides) and Poly(amide-imide)s

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic diacid chloride. chemistry-chemists.com While this compound is a mono-acyl chloride, its dinitro-substituted aromatic ring is a structural motif that can be incorporated into polymer backbones to impart specific properties.

For instance, after the conversion of the acyl chloride to a diamine-containing monomer, it could be polymerized with a diacid chloride like terephthaloyl chloride or isophthaloyl chloride. chemistry-chemists.com The presence of the methyl and dinitro groups on the polymer backbone would be expected to influence properties such as solubility, thermal stability, and glass transition temperature. The synthesis of such polymers is generally carried out via low-temperature solution polycondensation in polar aprotic solvents. chemistry-chemists.com

Preparation of N-Acylsulfonamides

N-acylsulfonamides are an important class of compounds in medicinal chemistry, with several drugs containing this functional group. wiley-vch.de The synthesis of N-acylsulfonamides can be achieved through the acylation of a sulfonamide. While various methods exist, one common approach involves the reaction of a sulfonamide with an acyl chloride in the presence of a base.

Given its high reactivity, this compound is expected to be an effective reagent for the N-acylation of sulfonamides. The reaction would proceed by the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of the N-acylsulfonamide and hydrochloric acid, which would be neutralized by the base. This synthetic route provides a direct method for incorporating the 4-methyl-3,5-dinitrophenyl moiety into a sulfonamide structure, allowing for the exploration of new derivatives with potential biological activity.

One-Pot Synthesis of 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a widely used method for the synthesis of β-lactams. ontosight.ai Ketenes are typically generated in situ from the reaction of an acyl chloride with a tertiary amine base. nih.gov

Research has shown that 3,5-dinitrobenzoyl chloride can be effectively used in a one-pot synthesis of 2-azetidinones from imines and substituted acetic acids in the presence of triethylamine. nih.gov In this process, the 3,5-dinitrobenzoyl chloride acts as an activating agent for the carboxylic acid, facilitating the in situ generation of the corresponding ketene, which then undergoes cycloaddition with the imine to yield the 2-azetidinone. This method is noted for its convenience and the ability to obtain pure products through simple crystallization. nih.gov The electronic properties of this compound are very similar to its parent compound, suggesting it would also be a highly efficient reagent in this one-pot synthesis of β-lactams.

| Component | Role in Synthesis | Reference |

| 3,5-Dinitrobenzoyl chloride | Activating agent for ketene formation | nih.gov |

| Substituted Acetic Acid | Ketene precursor | nih.gov |

| Imine | Cycloaddition partner | nih.gov |

| Triethylamine | Base for ketene generation | nih.gov |

| Product | 2-Azetidinone | nih.gov |

Construction of Energetic Materials and Their Derivatives

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The synthesis of new energetic materials often focuses on incorporating explosophoric groups, such as nitro groups (–NO₂), into a molecular framework to achieve high density and a favorable oxygen balance. The dinitrated benzene ring of this compound makes it a potential precursor for the synthesis of such materials.

While direct use of this acyl chloride in energetic formulations is not documented, it can serve as a starting material for the synthesis of more complex energetic molecules. For example, the acyl chloride could be used to introduce the 4-methyl-3,5-dinitrophenyl group into a larger molecule containing other energetic functionalities. The high density of nitro groups on the aromatic ring is a desirable feature in the design of high-energy-density materials. Research in this field often involves the synthesis of heterocyclic compounds with multiple nitro groups, as these structures can offer a good balance of performance and stability.

Role in Natural Product Synthetic Studies

3,5-Dinitrobenzoyl chloride is a valuable tool in the synthesis and structural elucidation of complex natural products and their analogues. Its primary role is to act as a derivatizing agent for hydroxyl groups. The resulting 3,5-dinitrobenzoate esters are typically highly crystalline, which facilitates purification by recrystallization and structural determination via X-ray crystallography.

Biyouyanagin A: In the total synthesis of Biyouyanagin A, a natural product with significant anti-HIV activity, 3,5-dinitrobenzoyl chloride is used as a strategic tool. nih.gov It is employed to derivatize a propargyl alcohol intermediate. This conversion allows for the chromatographic separation of diastereomers, which is a critical step in establishing the correct stereochemistry of the synthetic fragments. nih.gov The dinitrobenzoyl group is later removed under basic conditions (e.g., using potassium carbonate in methanol) to proceed with the synthesis. nih.gov

Menthyl Carbinol: During the stereospecific synthesis of (–)-menthyl carbinol, 3,5-dinitrobenzoyl chloride is used for purification and characterization. tandfonline.com The crude oily product obtained from the primary synthesis is treated with 3,5-dinitrobenzoyl chloride in pyridine. This reaction yields the solid derivative, (–)-menthylcarbinyl-3,5-dinitrobenzoate, which can be easily purified by recrystallization from n-hexane. tandfonline.com The pure, crystalline ester confirms the structure and allows for accurate analytical measurements before it is hydrolyzed back to the pure alcohol. tandfonline.com

Glycerol (B35011) Menthonide: In studies of three-carbon stereochemical systems, 3,5-dinitrobenzoyl chloride is used to derivatize a stereoisomer of glycerol menthonide. nih.govnih.gov Glycerol menthonide itself exists as a mixture of difficult-to-separate isomers. nih.gov By converting the free hydroxyl group into a 3,5-dinitrobenzoate ester, a single, stereochemically pure crystalline derivative is isolated. nih.gov This allowed for the unambiguous assignment of the absolute stereochemistry of the acetal (B89532) carbon and the esterified secondary alcohol through X-ray crystallography. nih.govnih.gov

Application in Medicinal Chemistry Scaffolds

The 3,5-dinitrobenzamide (B1662146) (DNB) scaffold is a significant area of focus in the development of new therapeutic agents against tuberculosis (TB). 3,5-Dinitrobenzoyl chloride, derived from 3,5-dinitrobenzoic acid, is the key building block for creating libraries of these compounds. nih.gov

In a medicinal chemistry campaign, a diverse series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized to establish a structure-activity relationship (SAR) against Mycobacterium tuberculosis (MTB). rsc.orgresearchgate.net The synthesis involves the reaction of 3,5-dinitrobenzoyl chloride with various substituted N-alkylanilines. nih.gov Research has shown that these compounds are related to the nitrobenzamide family of inhibitors that target the essential enzyme decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.gov

Several of the synthesized DNB analogs exhibited potent anti-TB activity, with Minimum Inhibitory Concentration (MIC) values against the sensitive H37Rv strain of MTB comparable to the frontline drug isoniazid. nih.govrsc.org Potent analogs were further tested against drug-resistant MTB strains, showing efficacy against rifampicin-resistant, isoniazid-resistant, and multi-drug resistant (MDR) isolates. researchgate.net The most promising compounds from these studies provide a strong foundation for the continued development of new antimycobacterial drugs based on the dinitrobenzamide scaffold. nih.govresearchgate.net

| Compound ID | MIC against MTB H37Rv (µM) | Activity against Resistant Strains |

|---|---|---|

| 7a | <0.05 | Potent against MDR strain |

| 7d | <0.05 | Potent against MDR strain |

| 7j | <0.05 | Potent against INH-resistant strain |

Advanced Spectroscopic and Chromatographic Characterization of Dinitrobenzoyl Compounds and Their Derivatives

Mass Spectrometry (MS) and Coupled HPLC-MS Techniques

Mass spectrometry (MS) is a critical tool for the structural elucidation of dinitrobenzoyl derivatives. When coupled with High-Performance Liquid Chromatography (HPLC-MS), it allows for the sensitive and selective analysis of complex mixtures. The 3,5-dinitrobenzoyl group serves as an effective derivatizing agent, not only to improve chromatographic retention but also to enhance ionization efficiency in MS. chromatographyonline.com

Research on biogenic amines derivatized with 3,5-dinitrobenzoyl chloride (DNBZ-Cl) using HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) has successfully elucidated the structures of the resulting derivatives. nih.gov The dinitrobenzoyl moiety provides a predictable fragmentation pattern, which is crucial for identification. The molecular weight of 4-Methyl-3,5-dinitrobenzoyl chloride itself is 244.59 g/mol . chemsrc.com In electron ionization (EI) mass spectrometry of the parent compound, 3,5-dinitrobenzoyl chloride, characteristic fragments are observed that aid in its identification. nist.gov

The derivatization process with reagents like benzoyl chloride is rapid and can be optimized for various biological matrices, including cerebrospinal fluid, enabling the robust monitoring of multiple analytes. nih.govresearchgate.net This widely targeted approach is valuable for metabolomics and neurochemical research, demonstrating the utility of benzoyl chloride labeling for HPLC-MS/MS analysis. chromatographyonline.comnih.gov

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key MS Information Source |

|---|---|---|---|

| This compound | C8H5ClN2O5 | 244.59 | CAS#: 6633-28-9 chemsrc.com |

| 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | 230.56 | NIST WebBook nist.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The molecule of 3,5-dinitrobenzoyl chloride is nearly planar. researchgate.net The carbonyl chloride group, however, is disordered over two orientations. nih.gov The dihedral angle between the plane of the benzene (B151609) ring and the carbonyl chloride group is small, reported as 9.6(4)° in the major component and 7.1(4)° in the minor component. researchgate.net The two nitro groups are also slightly twisted out of the plane of the benzene ring. nih.govresearchgate.net The crystal packing is stabilized by C—H···O hydrogen bonds. researchgate.net

The analysis of various 3,5-dinitrobenzoate (B1224709) derivatives confirms that the dinitrobenzoyl group provides a rigid and predictable conformational element, which is essential for its use in applications like chiral recognition. researchgate.netdocumentsdelivered.com

| Parameter | Value |

|---|---|

| Chemical Formula | C7H3ClN2O5 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.295 (4) |

| b (Å) | 8.3924 (19) |

| c (Å) | 5.7362 (13) |

| Volume (ų) | 880.7 (3) |

| Z | 4 |

High-Performance Liquid Chromatography (HPLC) Applications

This compound, like its parent compound, is an excellent pre-column derivatizing agent for HPLC analysis. The dinitrobenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light strongly. When attached to analyte molecules that lack a chromophore (such as many alcohols and amines), it renders them easily detectable by a standard HPLC-UV detector. scienceopen.comsciencemadness.orgmnstate.edu

This technique has been successfully applied to the quantitative determination of biogenic amines in complex samples like fermented foods. nih.gov The derivatization reaction is typically fast and performed under basic conditions. researchgate.net The resulting dinitrobenzoyl derivatives are stable and exhibit good chromatographic behavior on reversed-phase columns (e.g., C18). nih.govresearchgate.net Gradient elution is often used to separate multiple derivatized analytes in a single run. nih.gov The method allows for sensitive quantification, with detection limits reported in the micrograms per liter (µg/L) range for biogenic amines. nih.gov This approach has been validated for determining analytes like cadaverine, histamine, and spermidine (B129725) in fish sauce samples. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Detection | UV absorption at 260 nm |

| Mobile Phase | Ternary gradient system |

| Application | Quantification of agmatine, cadaverine, histamine, etc., in fermented foods |

The dinitrobenzoyl moiety is fundamental to a major class of chiral stationary phases (CSPs) known as Pirkle-type CSPs. These phases, such as N-(3,5-dinitrobenzoyl)-D-phenylglycine bonded to silica, are designed for the enantiomeric resolution of a wide range of racemic compounds. researchgate.net The separation mechanism relies on stereo-specific interactions, primarily π-π stacking, between the electron-deficient dinitrobenzoyl ring of the CSP (a π-acid) and an electron-rich aromatic ring (a π-base) in the analyte. irb.hrresearchgate.net

Derivatizing a racemic analyte with this compound allows for its resolution on a Pirkle-type CSP. The resulting amide or ester derivative contains the necessary π-acidic group to interact effectively with the chiral selector on the stationary phase. This indirect approach is a powerful strategy for separating the enantiomers of various compounds, including amino acids and benzyl (B1604629) alcohols. researchgate.netresearchgate.net The efficiency of the separation can be influenced by the substituents on both the analyte and the derivatizing agent. researchgate.net The development of new CSPs based on N-3,5-dinitrobenzoyl derivatives continues to expand the scope and applicability of chiral HPLC for resolving a diverse array of enantiomers. nih.govresearchgate.net

Computational and Theoretical Studies of Dinitrobenzoyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of properties related to chemical reactivity. rsc.org For dinitrobenzoyl systems, DFT calculations are crucial for understanding how the strong electron-withdrawing nature of the two nitro groups and the acyl chloride group influences the electronic distribution and reactivity of the molecule.

Electronic Structure: DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgwuxibiology.com A smaller gap generally implies higher reactivity. wikipedia.org For dinitroaromatic compounds, the LUMO is typically localized over the electron-deficient aromatic ring and nitro groups, indicating their susceptibility to nucleophilic attack. mdpi.com

Reactivity Descriptors: Conceptual DFT provides a framework to quantify global and local reactivity through various descriptors. mdpi.comaappsbulletin.org The molecular electrostatic potential (MESP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. nih.gov In dinitrobenzoyl chloride, the most positive potential is expected around the carbonyl carbon, making it the primary site for nucleophilic attack, which is consistent with its known reactivity. ontosight.ai Local reactivity descriptors like Fukui functions can further pinpoint the specific atoms most likely to participate in electrophilic or nucleophilic reactions. nih.gov

| DFT-Calculated Parameter | Significance for Dinitrobenzoyl Systems |

| HOMO Energy | Indicates the ability to donate electrons; related to nucleophilicity. |

| LUMO Energy | Indicates the ability to accept electrons; related to electrophilicity. A lower LUMO energy signifies a stronger electrophile. wuxibiology.com |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. wikipedia.org |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions and chemical reactions. nih.gov |

| Fukui Functions | Quantifies the reactivity of specific atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack. mdpi.com |

| Mulliken/NBO Charges | Estimates the partial charge on each atom, providing insight into the polarity of bonds and the regioselectivity of reactions. mdpi.com |

Molecular Modeling and Simulations

Molecular modeling and simulations, particularly molecular dynamics (MD), are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These techniques allow researchers to observe the dynamic behavior of dinitrobenzoyl systems, such as conformational changes, interactions with solvent molecules, or binding to other chemical species.

MD simulations have been applied to derivatives of 3,5-dinitrobenzoyl to study their stability and interactions within biological systems. researchgate.net In a typical simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the trajectory of the atoms over a period, often ranging from nanoseconds to microseconds. mdpi.com

From these simulations, various structural and dynamic properties can be analyzed:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation over the simulation time.

Radius of Gyration (Rg): Represents the compactness of the molecule. Significant changes in Rg can indicate conformational changes or unfolding/folding events. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to solvent molecules, providing insights into its solubility and interactions with the environment. researchgate.net

These simulations are invaluable for understanding how dinitrobenzoyl derivatives behave in a dynamic, condensed-phase environment, which is often more representative of real-world chemical and biological systems than static, gas-phase calculations.

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule. |

| Radius of Gyration (Rg) | Molecular compactness and folding/unfolding dynamics. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Interaction with the solvent and potential for aggregation. researchgate.net |

| Radial Distribution Functions (RDF) | Probability of finding other molecules (e.g., solvent) at a certain distance from the solute. |

| Interaction Energy | Strength of binding between the molecule and a substrate or another molecule. |

Analysis of Intermolecular Interactions, including Pi-Pi Complexation

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. For dinitroaromatic compounds, these interactions are critical in determining crystal packing, melting points, and solubility. rsc.org The electron-deficient nature of the aromatic ring in 4-Methyl-3,5-dinitrobenzoyl chloride, caused by the potent electron-withdrawing nitro groups, strongly influences these forces.

Hydrogen Bonds: Crystal structure analysis of the related 3,5-dinitrobenzoyl chloride reveals the presence of weak C–H⋯O hydrogen bonds, which help stabilize the crystal packing. nih.govresearchgate.net In these interactions, a hydrogen atom on one aromatic ring interacts with an oxygen atom of a nitro group on an adjacent molecule.

Pi-Pi Complexation (Stacking): A key interaction in these systems is π-π stacking. libretexts.org Due to the electron-withdrawing nitro groups, the aromatic ring has a significant quadrupole moment, with an electron-deficient π-face. This allows it to form strong stacking interactions with electron-rich aromatic systems in a donor-acceptor fashion. nih.gov Even when stacking with identical molecules, displaced-stacked or sandwich arrangements are adopted to minimize electrostatic repulsion and maximize attractive dispersion forces. rsc.org Computational studies on nitrobenzene (B124822) derivatives show that these stacking interactions are a primary motif in their crystal structures. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT): To quantitatively understand these non-covalent interactions, computational methods like Symmetry-Adapted Perturbation Theory (SAPT) are employed. nih.gov SAPT decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). researchgate.net For π-stacked nitroaromatic systems, SAPT analyses typically reveal that dispersion forces are a dominant stabilizing component, complemented by significant electrostatic contributions arising from the interaction of the molecular quadrupole moments. nih.gov Another notable interaction is the π-hole interaction, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with lone pairs of electrons on nearby atoms (like oxygen or sulfur). nih.gov

| Interaction Type | Description in Dinitrobenzoyl Systems | Primary SAPT Components |

| C–H⋯O Hydrogen Bonds | Interaction between an aromatic C-H and a nitro group oxygen. researchgate.net | Electrostatics, Dispersion |

| Pi-Pi Stacking | Face-to-face or offset arrangement of aromatic rings, driven by quadrupole and dispersion forces. rsc.org | Dispersion, Electrostatics |

| Pi-Hole Interactions | Favorable interaction between the positive electrostatic potential on the nitro-group nitrogen and a lone pair. nih.gov | Electrostatics, Induction |

| Exchange (Repulsion) | Short-range repulsive force due to the Pauli exclusion principle. | Exchange |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.